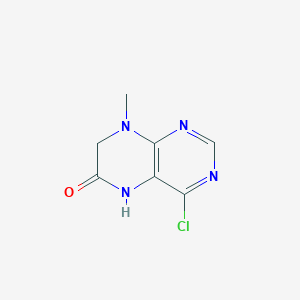

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one is a derivative of the pteridine family, which is a class of heterocyclic compounds with a wide range of biological activities. Pteridines and their derivatives are known for their roles in various biochemical processes, including as cofactors in enzymatic reactions. Although the provided papers do not directly discuss 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one, they do provide insights into the structural and chemical properties of related pteridine derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of pteridine derivatives often involves methylation reactions, as seen in the study of methylation of 6-methyl-5,6,7,8-tetrahydropterin, which leads to various methylated pterinium chlorides . While the exact synthesis of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one is not detailed in the provided papers, similar synthetic pathways involving selective methylation and chlorination could be hypothesized based on the existing literature.

Molecular Structure Analysis

The molecular structure of pteridine derivatives is characterized by the presence of a tetrahydropyrazine ring, which can adopt various conformations. For instance, the crystal structure of 5,6,7-trimethyl-5,6,7,8-tetrahydropterine-dihydrochloride-monohydrate reveals a protonated molecule with a distinct conformation of the tetrahydropyrazine ring . This information can be used to infer the potential conformational properties of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one, considering the impact of the chlorine substituent on the molecular geometry.

Chemical Reactions Analysis

Pteridine derivatives can undergo various chemical reactions, including methylation and demethylation, as well as reactions with other reagents that can lead to the formation of more complex structures or the modification of existing functional groups . The stability of these compounds to oxidation and their reactivity towards different chemical agents can provide insights into the chemical behavior of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of pteridine derivatives, such as solubility, absorption properties, and reactivity, are influenced by their molecular structure and substituents. For example, the increased hydrophilicity of a dihydroxymethyl derivative of a chlorin fused with a pteridine ring structure enhances its activity against melanoma cells . This suggests that the physical and chemical properties of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one could be similarly influenced by its chlorine and methyl substituents, potentially affecting its biological activity and solubility.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound serves as a model for studying chemical and enzymatic reactions related to tetrahydrofolate, a key component in biological methylation processes. For instance, synthesis techniques have been developed for similar tetrahydropteridines, contributing to our understanding of their chemical behavior and spectral characteristics (Whiteley et al., 1969).

Stereochemistry and Conformational Studies

- Understanding the stereochemistry and conformations of similar tetrahydropteridines is crucial in biochemical contexts. For example, the study of N(5)-acetates and N(5)- and N(8)-trifluoroacetates of related compounds provides insights into their conformations, which is essential for their biological functions (Weber & Viscontini, 1977).

Biological Methylations

- Research on methylated derivatives of similar tetrahydropteridines suggests possible mechanisms for enzymic transfer of methyl groups in biological systems. This is fundamental for understanding cellular processes like DNA methylation and epigenetic regulation (Armarego & Schou, 1978).

Electrochemical Studies

- Electrochemical analysis of analogous compounds, like 6-methyl-5,6,7,8-tetrahydropterin, reveals important aspects of their redox behavior. Such studies are significant for understanding the electron transfer processes in biological systems (Karber & Dryhurst, 1982).

Mechanistic Insights in Biochemical Reactions

- Research on similar tetrahydropteridines provides insights into the kinetics and mechanisms of reactions involving tetrahydropterins, which are essential cofactors in various enzymatic processes (Blair & Pearson, 1974).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Propriétés

IUPAC Name |

4-chloro-8-methyl-5,7-dihydropteridin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O/c1-12-2-4(13)11-5-6(8)9-3-10-7(5)12/h3H,2H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGYLCJIIGSJPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2=C1N=CN=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2505276.png)

![[2-(Propan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B2505277.png)

![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2505282.png)

![6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2505285.png)

![6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2505287.png)

![1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine](/img/structure/B2505288.png)

![2-Chloro-N-[2-(5-chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2505290.png)

![6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2505291.png)

![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505294.png)

![3-butyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505296.png)